molecular formula C11H22N2O2 B3103214 (3S,4S)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate CAS No. 1434126-96-1

(3S,4S)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate

Cat. No. B3103214
CAS RN: 1434126-96-1
M. Wt: 214.30
InChI Key: OWWPBKGSGNQMPL-DTWKUNHWSA-N
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Description

“(3S,4S)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 . It is used in research and falls under the categories of Chemistry, Asymmetric Synthesis, Chiral Building Blocks, Organic Building Blocks, Amines, and Amides .


Physical And Chemical Properties Analysis

This compound has several notable physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for several cytochrome P450 enzymes . Its Log Po/w values, which indicate its lipophilicity, range from 0.41 to 2.69 . It is very soluble, with solubility values ranging from 2.57 mg/ml to 17.9 mg/ml .

Scientific Research Applications

Synthesis and Application in Drug Development

  • The compound serves as an intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors, with an efficient synthesis process developed, suitable for industrial scale-up (Chen Xin-zhi, 2011).
  • It is used in the stereoselective synthesis of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, which are important for developing various pharmaceutical compounds (V. Boev et al., 2015).
  • This chemical plays a role in the synthesis of α-amino acid N-carboxy anhydrides derived from both (S)- and (R)- tert-leucine amino acids, highlighting its versatility in synthetic chemistry (C. Palomo et al., 1997).

Utilization in Chiral Chemistry

  • It is utilized in dynamic kinetic resolution as a chiral auxiliary, a method crucial for creating biologically active compounds (A. Kubo et al., 1997).
  • The compound is synthesized for use in highly diastereoselective ring expansions, contributing significantly to the field of chiral chemistry (J. Wilken et al., 1997).

Other Applications

  • It has been used in the synthesis of analogs of the carboxyl protease inhibitor pepstatin, indicating its potential in the development of enzyme inhibitors (D. Rich et al., 1980).
  • The compound is also a key intermediate in the hydroformylation process to synthesize chiral amino acid derivatives, demonstrating its utility in organic synthesis (L. Kollár & P. Sándor, 1993).

Safety and Hazards

The compound has a signal word of “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

properties

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWPBKGSGNQMPL-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@H]1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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